2-Bromoimidazo[2,1-b][1,3,4]thiadiazole
Overview
Description
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole is a chemical compound with the molecular formula C4H2BrN3S. It has a molecular weight of 204.05 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in solid form .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3,4]thiadiazoles has been reported in several studies . One method involves the reaction of 2-aryl-2H-1,2,3-triazole-4-carboxylic acids with thiosemicarbazide . Another method involves the reaction of 2-amino-5-bromo-1,3,4-thiadiazole with chloroacetaldehyde .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C4H2BrN3S/c5-3-7-8-2-1-6-4(8)9-3/h1-2H
. This indicates that the molecule consists of a bromine atom attached to an imidazo[2,1-b][1,3,4]thiadiazole ring . Chemical Reactions Analysis
The reactivity of this compound towards various electrophilic reagents has been studied . For example, it has been used in palladium-catalyzed amination reactions . Additionally, it has been involved in the synthesis of various derivatives through electrophilic substitution reactions .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 204.05 and a lipophilicity log Po/w (iLOGP) of 1.69 . It is soluble in water, with a solubility of 0.234 mg/ml .Scientific Research Applications
Anticancer Applications
2-Bromoimidazo[2,1-b][1,3,4]thiadiazole derivatives have shown promise in anticancer research. A study demonstrated the synthesis of these derivatives, which were then evaluated for their anticancer activities. One particular compound, 5-bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole, exhibited notable selectivity towards leukemic cancer cell lines (Noolvi et al., 2011).
Antibacterial Activity
Compounds incorporating this compound have also been found to possess significant antibacterial properties. Research involving the synthesis of 5-guanylhydrazone/thiocyanato-6-arylimidazo[2,1-b]-1,3,4-thiadiazole-2-sulfonamide derivatives revealed their high degree of antibacterial activity against both Escherichia coli and Staphylococcus aureus, comparable to established antibiotics like sulfamethoxazole and Norfloxacin (Gadad et al., 2000).
Antitubercular Activity
Research has shown that imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibit significant antitubercular activity. One study synthesized various derivatives and evaluated them against Mycobacterium tuberculosis. Specific compounds, such as 2-(2-furyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, demonstrated high inhibitory activity (Kolavi et al., 2006).
Chemical Synthesis and Modification
This compound serves as an important intermediate in chemical synthesis. A study reported the efficient catalytic amination of C5-bromo-imidazo[2,1-b][1,3,4]thiadiazole with substituted anilines, highlighting its utility in creating various chemically modified derivatives (Rawat & Verma, 2021).
Mechanism of Action
Target of Action
It has been reported that similar compounds have shown strong antifungal activity and high selectivity for the test fungus candida albicans .
Mode of Action
It is known that the compound is synthesized through a multi-step process that begins with the cyclization of aminothiourea with carboxylic acid to yield 2-amino[1,3,4]thiadiazole .
Biochemical Pathways
It is known that similar compounds have shown strong antifungal activity, suggesting that they may interfere with the biochemical pathways essential for the growth and reproduction of fungi .
Pharmacokinetics
It is known that the compound has a molecular weight of 20405 , which may influence its bioavailability.
Result of Action
It has been reported that similar compounds have shown strong antifungal activity , suggesting that they may inhibit the growth and reproduction of fungi at the molecular and cellular levels.
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that temperature and atmospheric conditions may affect its stability and efficacy.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Properties
IUPAC Name |
2-bromoimidazo[2,1-b][1,3,4]thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3S/c5-3-7-8-2-1-6-4(8)9-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHCFWOCRFEOAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)SC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656275 | |
Record name | 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137142-58-5 | |
Record name | 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70656275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoimidazo[2,1-b][1,3,4]thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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